molecular formula C6H10N2S2 B13758827 N,N'-Dimethyl hexahydropyrazine-2,3-dithione CAS No. 78134-03-9

N,N'-Dimethyl hexahydropyrazine-2,3-dithione

Cat. No.: B13758827
CAS No.: 78134-03-9
M. Wt: 174.3 g/mol
InChI Key: FRMSTABVRWEXOR-UHFFFAOYSA-N
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Description

N,N'-Dimethyl hexahydropyrazine-2,3-dithione (Me₂pipdt) is a six-membered cyclic dithione ligand featuring two sulfur atoms at positions 2 and 3 of the piperazine ring, with methyl groups substituted at the nitrogen atoms. This ligand exhibits S,S-bidentate coordination, forming stable complexes with transition metals such as Au(III), Pd(II), and Cu(I) . Its structural rigidity and electron-donating methyl groups enhance its utility in hydrometallurgical applications, particularly in leaching noble metals (Au, Pd, Cu) under mild conditions . Me₂pipdt's redox activity and coordination flexibility make it a versatile ligand in both industrial and academic research contexts.

Properties

CAS No.

78134-03-9

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

1,4-dimethylpiperazine-2,3-dithione

InChI

InChI=1S/C6H10N2S2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3

InChI Key

FRMSTABVRWEXOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=S)C1=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl hexahydropyrazine-2,3-dithione typically involves the reaction of hexahydropyrazine with methylating agents and sulfur sources

Industrial Production Methods

Industrial production of N,N’-Dimethyl hexahydropyrazine-2,3-dithione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl hexahydropyrazine-2,3-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to dithiol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Dimethyl hexahydropyrazine-2,3-dithione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl hexahydropyrazine-2,3-dithione involves its interaction with molecular targets through its dithione and methyl groups. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its sulfur atoms can also participate in redox reactions, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural, electronic, and reactivity differences between Me₂pipdt and analogous dithione ligands. Key compounds include:

  • N,N'-Dimethyl-perhydrodiazepine-2,3-dithione (Me₂dazdt) : A seven-membered cyclic dithione.
  • N,N'-Diisopropyl-piperazine-2,3-dithione (iPr₂Dt⁰) : A six-membered ligand with bulkier isopropyl substituents.
  • Dithiolene ligands (e.g., maleonitriledithiolate, mnt²⁻): Non-cyclic, redox-active ligands with distinct electronic properties.

Structural and Coordination Behavior

Compound Ring Size Substituents Coordination Geometry Metal Complex Examples
Me₂pipdt 6-membered N,N'-methyl S,S-bidentate [AuIII₂(Me₂pipdt)]I₃ , [CuI(Me₂pipdt)₂]I₃
Me₂dazdt 7-membered N,N'-methyl S,S-bidentate [CuI(Me₂dazdt)₂]I₃
iPr₂Dt⁰ 6-membered N,N'-isopropyl S,S-bidentate [FeII(iPr₂Dt⁰)₃][PF₆]₂
Dithiolene (mnt²⁻) Non-cyclic Electron-withdrawing (CN groups) Chelating [FeIII(mnt)₃]³⁻
  • Ring Size Effects :
    Me₂pipdt (6-membered) forms square-planar Au(III)/Pd(II) complexes and tetrahedral Cu(I) complexes due to its optimal bite angle . In contrast, the seven-membered Me₂dazdt induces structural distortions in Cu(I) complexes, affecting packing efficiency and solubility .
  • Substituent Effects :
    iPr₂Dt⁰, with bulky isopropyl groups, stabilizes octahedral Fe(II/III) complexes by reducing steric strain, whereas Me₂pipdt favors tetrahedral geometries for Cu(I) .

Electronic and Redox Properties

  • Redox Activity: Me₂pipdt exhibits ligand-centered redox activity, enabling charge transfer in complexes like [CuI(Me₂pipdt)₂]I₃ . In contrast, dithiolenes (e.g., mnt²⁻) are redox non-innocent, leading to delocalized metal-ligand bonding .
  • Solvatochromism: Me₂pipdt-based complexes, such as (Me₂pipdt)Mo(CO)₄, show solvatochromic shifts due to ligand-to-metal charge transfer (LMCT) transitions, which are less pronounced in bulkier iPr₂Dt⁰ complexes .

Stability and Ligand Flexibility

  • Me₂pipdt's rigid piperazine backbone enhances thermal stability in metal complexes compared to flexible dithiolenes .
  • The ligand's folding angle (NC(S)C(S)N) in Me₂pipdt-Mo(CO)₄ complexes allows adaptability to metal coordination spheres, a feature absent in non-cyclic ligands .

Biological Activity

N,N'-Dimethyl hexahydropyrazine-2,3-dithione (DMHPDT) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMHPDT has the molecular formula C₆H₁₀N₂S₂ and is characterized by a hexahydropyrazine ring with two sulfur atoms in its dithione form. Its structure is significant for its biological interactions, particularly in antimicrobial and cytotoxic activities.

Synthesis

The synthesis of DMHPDT typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that DMHPDT exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DMHPDT is particularly effective against certain pathogens.

Microorganism MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli62.5
Mycobacterium tuberculosis4.0

These results highlight DMHPDT's potential as a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Cytotoxicity

In addition to its antimicrobial effects, DMHPDT has been evaluated for cytotoxicity against various cell lines. Studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a potential role in cancer therapy.

Cell Line IC50 (µg/mL)
HeLa5.8
MCF-7>50

The selectivity observed in these studies suggests that DMHPDT could be further explored as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DMHPDT is crucial for optimizing its biological activity. Modifications to the hexahydropyrazine core or the dithione functional groups can significantly influence its potency and selectivity.

  • Basicity : The basicity of substituents on the heteroaromatic ring impacts antimicrobial activity.
  • Substituent Effects : Variations in substituents can lead to changes in lipophilicity and solubility, affecting bioavailability.

Study 1: Antimycobacterial Activity

A study evaluated DMHPDT against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant activity with an MIC of 4 µg/mL, suggesting it may serve as a lead compound for developing new antitubercular drugs .

Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines indicated that DMHPDT selectively inhibited tumor growth with an IC50 value lower than many conventional chemotherapeutics. This selectivity underscores its potential utility in targeted cancer therapy .

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